molecular formula C20H20BrP B576420 Ethyl-2,2,2-D3-triphenylphosphonium bromide CAS No. 1560-55-0

Ethyl-2,2,2-D3-triphenylphosphonium bromide

Cat. No.: B576420
CAS No.: 1560-55-0
M. Wt: 374.276
InChI Key: JHYNXXDQQHTCHJ-NIIDSAIPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-2,2,2-D3-triphenylphosphonium bromide: is a deuterated compound with the molecular formula C20H17BrD3P. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of a triphenylphosphonium group attached to an ethyl group, where the hydrogen atoms are replaced by deuterium (D).

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-2,2,2-D3-triphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with ethyl bromide-2,2,2-d3. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The reaction proceeds as follows:

(C6H5)3P+CD3CH2Br(C6H5)3P+CD3CH2Br\text{(C}_6\text{H}_5\text{)}_3\text{P} + \text{CD}_3\text{CH}_2\text{Br} \rightarrow \text{(C}_6\text{H}_5\text{)}_3\text{P}^+\text{CD}_3\text{CH}_2\text{Br}^- (C6​H5​)3​P+CD3​CH2​Br→(C6​H5​)3​P+CD3​CH2​Br−

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl-2,2,2-D3-triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield ethyl-2,2,2-D3-triphenylphosphonium hydroxide.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl-2,2,2-D3-triphenylphosphonium bromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reagent in synthetic chemistry for the preparation of labeled compounds.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and catalysts.

Comparison with Similar Compounds

    Ethyltriphenylphosphonium bromide: Similar structure but without deuterium labeling.

    Methyltriphenylphosphonium bromide: Contains a methyl group instead of an ethyl group.

    Propyltriphenylphosphonium bromide: Contains a propyl group instead of an ethyl group.

Uniqueness: Ethyl-2,2,2-D3-triphenylphosphonium bromide is unique due to its deuterium labeling, which provides enhanced stability and allows for its use in tracing studies. This makes it particularly valuable in research applications where tracking the movement and transformation of molecules is essential.

Properties

IUPAC Name

triphenyl(2,2,2-trideuterioethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYNXXDQQHTCHJ-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560-55-0
Record name Phosphonium, 1-(ethyl-2,2,2-d3)-1,1,1-triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1560-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.